molecular formula C11H8ClNO2 B14029737 Methyl 8-chloroquinoline-2-carboxylate

Methyl 8-chloroquinoline-2-carboxylate

Cat. No.: B14029737
M. Wt: 221.64 g/mol
InChI Key: JLISNJSHFWRQLC-UHFFFAOYSA-N
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Description

Methyl 8-chloroquinoline-2-carboxylate is a heterocyclic organic compound featuring a quinoline backbone substituted with a chlorine atom at the 8-position and a methyl ester group at the 2-position. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and electronic properties.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

methyl 8-chloroquinoline-2-carboxylate

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-5-7-3-2-4-8(12)10(7)13-9/h2-6H,1H3

InChI Key

JLISNJSHFWRQLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2Cl)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-chloroquinoline-2-carboxylate typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also utilized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: Commonly involves replacing a hydrogen atom with another atom or group of atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives .

Scientific Research Applications

Methyl 8-chloroquinoline-2-carboxylate has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of malaria and other parasitic diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 8-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes or receptors involved in the disease process. For example, quinoline derivatives are known to inhibit the heme polymerase enzyme in malaria parasites, disrupting their ability to detoxify heme and leading to their death .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of Methyl 8-Chloroquinoline-2-Carboxylate

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate 8-NO₂, 4-OH, 2-COOCH₃ C₁₁H₈N₂O₅ 248.194 Potential bioactive intermediate; nitro group enhances electron-withdrawing effects
Methyl 6-acetamido-4-chloroquinoline-2-carboxylate 6-NHCOCH₃, 4-Cl, 2-COOCH₃ C₁₃H₁₁ClN₂O₃ 278.69 Pharmaceutical intermediate; acetamido group improves solubility
Methyl 2-chloroquinoline-4-carboxylate 2-Cl, 4-COOCH₃ (positional isomer) C₁₁H₈ClNO₂ 221.64 Reported in synthesis protocols; distinct reactivity due to ester/Cl positional swap
8-Hydroxy-2-methylquinolinium tetrachlorido complex 8-OH, 2-CH₃ C₁₅H₁₃Cl₄N₂O₂Sn Not specified Crystal structure studied for coordination chemistry applications

Key Findings:

Substituent Position and Reactivity: this compound’s chlorine at position 8 contrasts with analogs like Methyl 2-chloroquinoline-4-carboxylate (Cl at 2, ester at 4), which exhibits distinct NMR shifts (e.g., δ 8.56 ppm for aromatic protons in DMSO-d₆) due to altered electronic environments . Nitro groups (e.g., in Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate) significantly lower electron density at the quinoline ring, favoring nucleophilic attack at positions ortho/para to the nitro group .

Hydroxy-substituted quinolines (e.g., 8-hydroxy-2-methylquinolinium) form stable metal complexes, suggesting that this compound could serve as a ligand in coordination chemistry if modified .

Synthetic Utility: Methyl esters of quinolinecarboxylic acids are common intermediates.

Physicochemical Properties

Table 2: Comparative Physicochemical Data (Inferred from Evidence)

Property This compound (Inferred) Methyl 4-Hydroxy-8-Nitroquinoline-2-Carboxylate Methyl 6-Acetamido-4-Chloroquinoline-2-Carboxylate
Molecular Weight ~221.64 (calculated) 248.194 278.69
Solubility Likely low in water (high Cl, ester) Moderate (polar nitro/hydroxy groups) Improved (acetamido group)
Reactivity Electrophilic substitution at 3, 6 Nucleophilic substitution favored at 3, 5, 7 Amide hydrolysis possible

Research Implications and Gaps

Further studies should focus on:

  • Synthetic Optimization : Leveraging ester hydrolysis or Cl displacement for derivatization.
  • Biological Screening: Testing against targets validated for similar compounds (e.g., nitroquinolines in antiparasitic research ).
  • Crystallographic Analysis: Resolving its solid-state structure to compare with analogs like the 8-hydroxy-2-methylquinolinium complex .

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